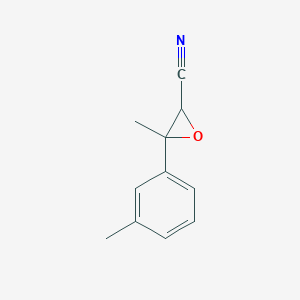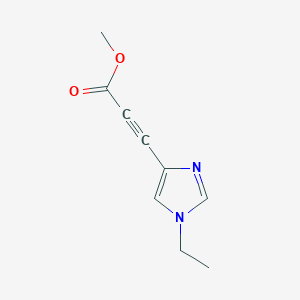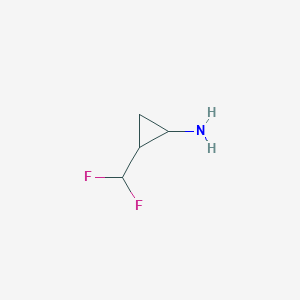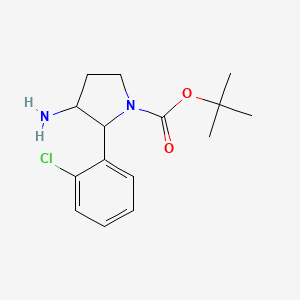
(5-((3-Morpholinopropyl)amino)-1-propyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-((3-Morpholinopropyl)amino)-1-propyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)(piperidin-1-yl)methanone” is a complex organic molecule that features a combination of indazole, morpholine, and piperidine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indazole core, the attachment of the morpholinopropyl and propyl groups, and the final coupling with piperidin-1-ylmethanone. Typical reaction conditions might include:
Formation of Indazole Core: This could involve cyclization reactions starting from hydrazine derivatives and ketones.
Attachment of Morpholinopropyl Group: This might be achieved through nucleophilic substitution reactions.
Coupling with Piperidin-1-ylmethanone: This step could involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions at the indazole core or the morpholine ring.
Reduction: Reduction reactions could target the carbonyl group in the piperidin-1-ylmethanone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the morpholinopropyl or propyl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Conditions might include the use of bases like NaH or acids like HCl.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.
Scientific Research Applications
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Medicine
If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
(5-((3-Morpholinopropyl)amino)-1-propyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)(piperidin-1-yl)methanone: Similar compounds might include other indazole derivatives with different substituents.
Morpholine Derivatives: Compounds with the morpholine ring but different side chains.
Piperidine Derivatives: Compounds with the piperidine ring but different functional groups.
Uniqueness
The uniqueness of the compound would lie in its specific combination of functional groups and the resulting biological activity. This could make it a valuable lead compound in drug discovery or a useful reagent in chemical synthesis.
Properties
Molecular Formula |
C23H39N5O2 |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
[5-(3-morpholin-4-ylpropylamino)-1-propyl-4,5,6,7-tetrahydroindazol-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H39N5O2/c1-2-10-28-21-8-7-19(24-9-6-11-26-14-16-30-17-15-26)18-20(21)22(25-28)23(29)27-12-4-3-5-13-27/h19,24H,2-18H2,1H3 |
InChI Key |
RIDPANHOABFDCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(CC(CC2)NCCCN3CCOCC3)C(=N1)C(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)


![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)

![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)


![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)

